![molecular formula C27H29F3N4O B2509336 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide CAS No. 946315-72-6](/img/structure/B2509336.png)

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide is a chemically synthesized molecule that appears to be structurally related to a class of compounds known for their biological activity. The related compounds have been synthesized and evaluated for various biological activities, such as antiallergy properties and dopamine receptor affinity .

Synthesis Analysis

The synthesis of related compounds involves the formation of piperazinecarboxamide derivatives. In one study, a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides was synthesized, which included an analogue with a 4-fluorophenyl group similar to the compound . Another study reported the synthesis of piperazine derivatives using a four-component cyclo condensation, which could be a potential method for synthesizing the compound of interest . These methods provide a foundation for the synthesis of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide, although the specific synthesis details for this compound are not provided.

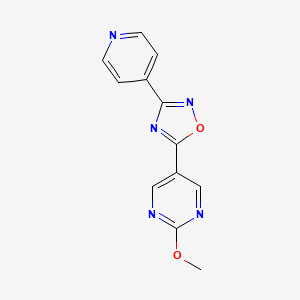

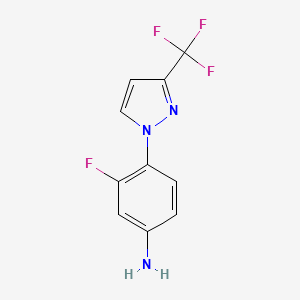

Molecular Structure Analysis

The molecular structure of the compound likely includes a piperazine ring, a dimethylamino group, and a difluorobenzamide moiety. The presence of these functional groups suggests that the compound could interact with biological targets such as histamine and dopamine receptors, as seen in related compounds . The fluorine atoms and the piperazine ring are common features in pharmacologically active molecules, potentially contributing to the compound's binding affinity and selectivity.

Chemical Reactions Analysis

While the specific chemical reactions involving N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide are not detailed in the provided papers, related compounds have shown interactions with biological targets. For instance, one analogue was found to inhibit tritiated mepyramine binding to H1 histaminic receptors, indicating a potential for antiallergic activity . Another compound exhibited high affinity for the dopamine D4 receptor, suggesting that the compound may also undergo similar receptor-mediated chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide can be inferred from related compounds. The presence of the dimethylamino and fluorophenyl groups may influence the lipophilicity of the compound, which is important for its ability to cross biological membranes . The piperazine ring could contribute to the compound's solubility and stability, affecting its pharmacokinetic profile. The difluorobenzamide moiety might also affect the compound's acidity and reactivity, potentially influencing its interaction with biological targets . However, specific data on the physical and chemical properties of the compound are not provided in the papers.

Wissenschaftliche Forschungsanwendungen

Structure-Affinity Relationship Study on Derivatives of Benzamides

Research on benzamide derivatives, similar in structure to the compound , has been conducted to explore their potential as ligands for dopamine receptors, which are significant in the study of neurological disorders. For example, modifications in the aromatic ring linked to the N-1 piperazine ring in benzamide derivatives have led to the identification of compounds with moderate affinity for the D(3) receptor, suggesting their potential utility in exploring the dopaminergic system and its role in diseases such as Parkinson's and schizophrenia (Leopoldo et al., 2002).

Synthesis and Characterization of Piperazine Derivatives

Piperazine derivatives, which are part of the compound's structure, have been synthesized and evaluated for various biological activities. For instance, the synthesis, characterization, and biological evaluation of certain fluoroquinolone derivatives have been investigated, demonstrating the potential antimicrobial and cytotoxic activities of these compounds. This research indicates the broad utility of such chemicals in developing new antimicrobial agents (Sheu et al., 2003).

Radiolabeled Compounds for Neuroimaging

Compounds structurally related to the one mentioned have been radiolabeled and used in positron emission tomography (PET) studies to explore brain receptors. This type of research is crucial for understanding the brain's serotonergic system and can aid in diagnosing and researching psychiatric and neurological disorders. An example includes studies on [(18)F]p-MPPF, a radiolabeled antagonist used to study 5-HT(1A) receptors with PET (Plenevaux et al., 2000).

Catalytic Synthesis Involving Fluorophenyl Groups

Research on catalytic synthesis methods involving fluorophenyl groups, similar to those in the query compound, has been conducted to synthesize neuroleptic agents. This demonstrates the compound's relevance in synthesizing pharmaceuticals with potential applications in treating neurological conditions (Botteghi et al., 2001).

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F3N4O/c1-32(2)22-8-3-19(4-9-22)26(18-31-27(35)20-5-12-24(29)25(30)17-20)34-15-13-33(14-16-34)23-10-6-21(28)7-11-23/h3-12,17,26H,13-16,18H2,1-2H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQWGOGIOYQTOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)

![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2509267.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2509271.png)

![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)